
1,2,3,6-テトラヒドロ-1-ニトロソ-2,3'-ビピリジン
概要
説明
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is an organic compound with the molecular formula C10H11N3O It is a nitrosamine derivative of bipyridine, characterized by the presence of a nitroso group attached to the nitrogen atom of the tetrahydropyridine ring
科学的研究の応用
Carcinogenic Potential
Research indicates that NAT exhibits weak carcinogenic properties compared to other TSNAs. In rodent models, NAT has been shown to induce tumors; however, its potency is significantly lower than that of NNN and NNK . Studies have demonstrated that NAT can contribute to DNA damage and mutagenesis, which are critical steps in the carcinogenic process .
Analytical Methods
The detection of NAT in tobacco products and biological samples is crucial for assessing exposure levels. Various analytical techniques, including gas chromatography coupled with mass spectrometry (GC-MS), have been developed for quantifying NAT in complex matrices such as tobacco smoke and smokeless tobacco products . These methods allow researchers to monitor NAT levels effectively and evaluate their correlation with health outcomes.
Presence in Tobacco Products
NAT has been identified in both commercial tobacco products and electronic cigarettes, raising concerns about its potential health effects on users . A study examining smokeless tobacco products found significant levels of multiple TSNAs, including NAT, indicating widespread exposure among users .
Risk Assessment
Given the presence of NAT in tobacco products, understanding its health implications is vital for public health initiatives aimed at reducing tobacco-related diseases. Epidemiological studies suggest that while NAT may not be as potent as other TSNAs, its contribution to overall carcinogenic risk cannot be overlooked .
Regulatory Considerations
Regulatory bodies are increasingly concerned about the presence of nitrosamines like NAT in medicinal products and consumer goods. The European Medicines Agency (EMA) has issued guidelines regarding the acceptable limits of N-nitrosamines in pharmaceuticals, emphasizing the need for rigorous testing and monitoring .
Case Studies
作用機序
Target of Action
It is known that this compound is mainly used in organic synthesis as a ligand or catalyst precursor . Its heterocyclic structure gives it strong coordination ability and reducibility .
Mode of Action
Given its use in organic synthesis, it can be inferred that it may participate in metal-catalyzed reactions and epoxidation of olefins .
Action Environment
The action of 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be influenced by environmental factors. It is typically used in well-ventilated areas to avoid skin contact and inhalation due to its irritant and corrosive properties
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine can be synthesized through the nitrosation of 1,2,3,6-tetrahydro-2,3’-bipyridine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), under controlled temperature conditions. The reaction proceeds as follows:
1,2,3,6-Tetrahydro-2,3’-bipyridine+NaNO2+HCl→1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine+NaCl+H2O
Industrial Production Methods
Industrial production of 1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted bipyridine derivatives.
類似化合物との比較
Similar Compounds
1,2,3,6-Tetrahydro-2,3’-bipyridine: A precursor to the nitroso derivative.
N-nitroso-1,2,3,6-tetrahydropyridine: Another nitrosamine with similar properties.
Anatabine: A minor tobacco alkaloid with a similar structure.
Uniqueness
1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine is unique due to its specific nitrosamine structure, which imparts distinct chemical reactivity and biological activity
生物活性
N'-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) recognized for its potential carcinogenic properties. This compound, along with others like N'-nitrosonornicotine (NNN) and N'-nitrosoanabasine (NAB), is formed during the curing and processing of tobacco. Understanding the biological activity of NAT is crucial for assessing its role in tobacco-related diseases, particularly cancer.
NAT is synthesized through the nitrosation of anatabine, a naturally occurring alkaloid in tobacco. The nitrosation process typically occurs under acidic conditions, leading to the formation of various nitrosamines, including NAT. The structure of NAT includes a nitroso group attached to the nitrogen atom of the pyridine ring, which is characteristic of many carcinogenic nitrosamines.
Research indicates that NAT exhibits significant carcinogenic potential. In vivo studies have demonstrated that exposure to NAT can lead to DNA damage and mutations, which are critical steps in the carcinogenesis process. The mechanism primarily involves metabolic activation via cytochrome P450 enzymes, which convert NAT into reactive intermediates capable of forming DNA adducts.
DNA Adduct Formation
DNA adducts are formed when reactive metabolites of NAT bind covalently to DNA, leading to mutations during DNA replication. Studies have shown that NAT can form various types of DNA adducts, including:
- O^6-alkylguanine
- N7-alkylguanine
These modifications can disrupt normal cellular processes and promote tumorigenesis.
Case Studies and Experimental Evidence
Several studies have investigated the biological effects of NAT:
- Animal Studies : In laboratory settings, rats exposed to NAT showed a significant increase in tumor incidence compared to control groups. The tumors primarily developed in organs such as the lungs and esophagus.
- Cell Culture Experiments : In vitro studies using human cell lines revealed that NAT induces mutagenic effects similar to other TSNAs. The Ames test demonstrated that NAT was capable of causing mutations in Salmonella typhimurium strains, indicating its potential as a mutagen.
- Epidemiological Correlations : Epidemiological studies have linked the consumption of tobacco products containing NAT with increased risks of oral and lung cancers. These studies often highlight the synergistic effects of NAT with other carcinogens present in tobacco smoke.
Comparative Analysis of Biological Activity
To illustrate the biological activity of NAT compared to other TSNAs, a summary table is provided below:
Compound | Carcinogenicity | Main Target Organs | Mechanism of Action |
---|---|---|---|
N'-Nitrosoanatabine (NAT) | High | Lungs, Esophagus | DNA adduct formation |
N'-Nitrosonornicotine (NNN) | High | Lungs | DNA adduct formation |
N'-Nitrosoanabasine (NAB) | Moderate | Oral cavity | DNA adduct formation |
特性
IUPAC Name |
3-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN([C@@H]1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221442 | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71267-22-6 | |
Record name | N-Nitrosoanatabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71267-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Nitrosoanatabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Nitrosoanatabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71267-22-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-NITROSOANATABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3JJ391AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。